Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl-
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Overview
Description
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- is a heterocyclic amine with a six-membered ring structure. This compound is characterized by the presence of a methyleneamino group and four methyl groups attached to the piperidine ring. It is a derivative of piperidine, which is a common structural motif in many natural and synthetic compounds, including pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl-, often involves the use of cyclic iminium salts as intermediates. These intermediates can be prepared by heating bis-electrophiles and anilines in the presence of lithium tetrafluoroborate . The iminium salts can then be reacted with nucleophilic reagents to form the desired piperidine derivatives.
Industrial Production Methods
Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction may yield fully saturated piperidine derivatives .
Scientific Research Applications
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: It is used in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of enzymes involved in various biochemical processes. Additionally, it can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and agrochemicals
Uniqueness
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyleneamino group and four methyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
57855-46-6 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)methanimine |
InChI |
InChI=1S/C10H20N2/c1-9(2)7-6-8-10(3,4)12(9)11-5/h5-8H2,1-4H3 |
InChI Key |
FUZUXFGUZUHTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1N=C)(C)C)C |
Origin of Product |
United States |
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